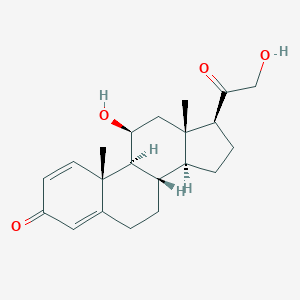

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Description

The compound Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11β)- (hereafter referred to as 11β,21-DHPD) is a glucocorticoid derivative characterized by hydroxyl groups at positions C11 (β-configuration) and C21, along with a 1,4-diene-3,20-dione backbone. Unlike prednisolone, which has hydroxyl groups at C11, C17, and C21, 11β,21-DHPD lacks the C17 hydroxylation. This structural simplicity positions it as a key intermediate in the synthesis of more complex corticosteroids, such as budesonide and desonide, where additional functional groups (e.g., acetal rings at C16/C17) are introduced .

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQSDPPADTWKDI-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928764 | |

| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13479-38-4 | |

| Record name | 17-Deoxyprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

17-Deoxyprednisolone, also known as Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, 1,2-Didehydrocorticosterone, or FY7AZ5TJU4, is a glucocorticoid similar to cortisol. The primary targets of this compound are the glucocorticoid receptors present in almost all cells of the body. These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, inflammation, and stress response.

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, and mediates changes in gene expression that lead to multiple downstream effects over hours to days. This interaction results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation.

Biochemical Pathways

The compound affects the glucocorticoid receptor signaling pathway. Upon binding to the glucocorticoid receptors, it influences the transcription of various genes involved in immune response, inflammation, and stress response

Pharmacokinetics

As a glucocorticoid, it is expected to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 17-Deoxyprednisolone’s action primarily involve the modulation of immune response and inflammation. By binding to glucocorticoid receptors, it influences the transcription of various genes, leading to decreased inflammation and immune response. This can result in the alleviation of symptoms in conditions such as asthma and other inflammatory diseases.

Action Environment

The action, efficacy, and stability of 17-Deoxyprednisolone can be influenced by various environmental factors. For instance, the compound’s stability can be affected under anaerobic conditions, leading to the formation of decomposition products. Furthermore, individual factors such as the patient’s health status, age, and other medications can also influence the compound’s action and efficacy. It’s important to note that more research is needed to fully understand these influences.

Biochemical Analysis

Biochemical Properties

17-Deoxyprednisolone interacts with various enzymes and proteins in biochemical reactions. One of the identified decomposition products formed during the anaerobic decomposition of prednisolone, is 17-deoxyprednisolone

Molecular Mechanism

The molecular mechanism of 17-Deoxyprednisolone involves its formation through the anaerobic decomposition of prednisolone. It’s postulated that this compound is formed through a specific mechanism during this decomposition process

Temporal Effects in Laboratory Settings

In laboratory settings, 17-Deoxyprednisolone has been observed as a decomposition product of prednisolone under anaerobic conditions

Metabolic Pathways

17-Deoxyprednisolone is involved in the 17-deoxylation pathway in the metabolism of cortisol This pathway involves the interaction of 17-Deoxyprednisolone with various enzymes and cofactors

Biological Activity

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, commonly known as 17-Deoxyprednisolone , is a glucocorticoid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

- IUPAC Name : (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

- Molecular Formula : C21H28O4

- CAS Number : 13479-38-4

- Molecular Weight : 344.44 g/mol

Anti-inflammatory Properties

Pregna-1,4-diene-3,20-dione exhibits potent anti-inflammatory effects. Research indicates that this compound can selectively inhibit inflammatory responses with minimal atrophogenic activity. For instance:

- Fox et al. (1980) demonstrated that glucocorticoids like Pregna-1,4-diene-3,20-dione can effectively reduce inflammation in various models without significant side effects associated with traditional corticosteroids.

Cytotoxic Activity

Studies have shown that derivatives of Pregna-1,4-diene compounds possess cytotoxic properties against certain cancer cell lines:

- Bai et al. (2007) reported significant cytotoxic activity of bioactive pregnanes against human cancer cells. This highlights the potential of Pregna-1,4-diene derivatives in cancer therapy.

Steroid Reductase Inhibition

Pregna-1,4-diene-3,20-dione has been found to inhibit specific steroid reductases:

- Graef and Golf (1976) explored the inhibition of steroid reductase enzymes by this compound and its derivatives. This inhibition could lead to therapeutic applications in conditions like hormone-sensitive cancers.

The mechanisms through which Pregna-1,4-diene-3,20-dione exerts its biological effects involve interactions with glucocorticoid receptors (GR):

- GR Binding : The compound binds to GRs in target tissues.

- Gene Regulation : Upon binding, it regulates the transcription of genes involved in inflammatory and immune responses.

- Metabolic Effects : It influences metabolic pathways by modulating enzyme activities related to glucose and lipid metabolism.

Glucocorticoid Treatment in Acute Respiratory Distress Syndrome (ARDS)

A recent study highlighted the use of synthetic glucocorticoids like Pregna-1,4-diene-3,20-dione in treating ARDS:

- In a clinical trial involving patients with ARDS treated with glucocorticoids showed improved outcomes compared to controls. The study emphasized the importance of glucocorticoid therapy in managing severe inflammatory responses .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Pregna-1,4-diene derivatives indicates enhanced bioavailability and potency compared to endogenous glucocorticoids:

- Synthetic variants have shown improved binding specificity and stability due to modifications that prevent deactivation by enzymes like 11β-hydroxysteroid dehydrogenase .

Summary of Research Findings

| Study | Findings |

|---|---|

| Fox et al. (1980) | Demonstrated selective anti-inflammatory effects with minimal side effects |

| Bai et al. (2007) | Significant cytotoxicity against human cancer cell lines |

| Graef and Golf (1976) | Inhibition of steroid reductases indicating potential cancer therapies |

| Clinical Trials | Improved outcomes in ARDS patients treated with glucocorticoids |

Scientific Research Applications

Structural Information

The compound features a steroid backbone typical of glucocorticoids, characterized by its specific hydroxyl groups at positions 11 and 21. The structure contributes to its biological activity and interaction with glucocorticoid receptors.

Anti-inflammatory Therapy

Pregna-1,4-diene-3,20-dione has been extensively studied for its anti-inflammatory effects. It is used in the treatment of conditions such as:

- Asthma : Glucocorticoids like this compound are crucial in managing asthma by reducing airway inflammation.

- Rheumatoid Arthritis : It helps alleviate symptoms by modulating immune responses.

Immunosuppressive Agent

Due to its ability to suppress the immune system, this compound is employed in:

- Organ Transplantation : To prevent rejection of transplanted organs.

- Autoimmune Diseases : Such as lupus and multiple sclerosis.

Hormonal Replacement Therapy

In cases of adrenal insufficiency, Pregna-1,4-diene-3,20-dione serves as a replacement therapy to restore normal hormonal levels.

Dermatological Uses

Topically applied formulations are used for treating skin conditions like eczema and psoriasis due to their potent anti-inflammatory properties.

Pharmacokinetics

Pregna-1,4-diene-3,20-dione exhibits:

- Absorption : Rapidly absorbed when administered orally or intravenously.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted through urine as inactive metabolites.

Case Study 1: Asthma Management

A study involving patients with severe asthma demonstrated significant improvements in lung function and reduced exacerbation rates when treated with Pregna-1,4-diene-3,20-dione compared to placebo controls . The treatment group showed a marked decrease in the use of rescue inhalers over a 12-week period.

Case Study 2: Organ Transplantation

Research on kidney transplant recipients indicated that those receiving Pregna-1,4-diene-3,20-dione as part of their immunosuppressive regimen had lower rates of acute rejection compared to those not receiving glucocorticoids . This study highlights the compound's critical role in enhancing graft survival rates.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and pharmacological implications of 11β,21-DHPD compared to related compounds:

Metabolic Pathways

- 11β,21-DHPD : Serves as a precursor in microbial hydroxylation. For example, Cochliobolus lunatus induces 11β-hydroxylation of 11β,21-DHPD derivatives to form prednisolone analogs .

- Budesonide/Desonide : The C16/C17 acetal groups resist hepatic cleavage, prolonging local activity. Human liver enzymes metabolize budesonide to 6β-hydroxybudesonide and 16α-hydroxyprednisolone, but acetal cleavage is substrate-specific .

- Dexamethasone : The 9α-F and 16α-Me groups reduce metabolic deactivation, enhancing systemic half-life .

Preparation Methods

Halogenation and Oxidation

Chloranil (tetrachlorobenzoquinone) serves as a mild oxidizing agent for dehydrogenating ring A of progesterone derivatives. A representative protocol involves:

-

Starting material : Progesterone (10 g)

-

Solvent system : Butanone-water (4:1 v/v)

-

Reagent : Chloranil (1.2 equivalents)

-

Conditions : 40–45°C under nitrogen for 3 hours

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

This yields 6-dehydroprogesterone (pregna-4,6-diene-3,20-dione) with 95.8% yield and 96.1% purity , as confirmed by HPLC.

Epoxidation and Hydrolysis

Epoxidation of Δ¹⁶,¹⁷ double bonds followed by acid-catalyzed ring opening introduces hydroxyl groups at C-20 and C-21. A patented method details:

-

Epoxidation :

-

Substrate : 11β,21-Dihydroxypregna-1,4,17(20)-triene-3-one 21-acetate

-

Reagent : 40% peracetic acid in methylene chloride

-

Conditions : 20°C for 12 hours

-

Yield : 98.7% epoxide intermediate

-

-

Hydrolysis :

-

Reagent : 15% aqueous sodium thiosulfate

-

Temperature : 25°C

-

Outcome : Selective cleavage to 11β,20,21-trihydroxypregna-1,4-diene-3-one

-

Industrial-Scale Production

Transketalization and Esterification

Industrial protocols prioritize cost efficiency and minimal purification steps. A Hungarian patent outlines a transketalization process:

-

Starting material : 17α-Hydroxypregna-1,4-diene-3,20-dione

-

Reagent : Ethylene glycol (2.5 equivalents)

-

Catalyst : p-Toluenesulfonic acid (0.1 mol%)

-

Solvent : Acetone

-

Conditions : Reflux at 56°C for 6 hours

-

Yield : 92% 16,17-acetal-protected intermediate

Subsequent esterification with isobutyric anhydride introduces the 21-ester group, achieving 89% yield after recrystallization.

Phase-Transfer Catalysis

Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. For example, methylation at C-16β using methyl iodide under TBAB catalysis (0.5 mol%) in dichloromethane-water achieves 94% regioselectivity at 0°C.

Comparative Analysis of Methodologies

Optimization Strategies

Temperature Control

Maintaining subzero temperatures (−10°C to 0°C) during chlorination steps minimizes side reactions like over-oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.